methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
Methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H16N2O5S3 and its molecular weight is 436.52. The purity is usually 95%.
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Scientific Research Applications
1. Synthetic Chemistry and Molecular Design
Research in synthetic chemistry often explores the synthesis and characterization of compounds containing thiazole, benzothiazole, and sulfonyl groups. These studies provide foundational knowledge for the development of more complex molecules, potentially including derivatives like the one . For instance, the synthesis and oxidation of chiral 2-thiazolines have been explored, highlighting methodologies that could be applicable to the synthesis of related compounds (Aitken et al., 1997).
2. Drug Discovery and Medicinal Chemistry
Compounds with benzothiazole and sulfonyl groups are often investigated for their potential therapeutic properties. Research into iminothiazolidin-4-one acetate derivatives, for example, has identified some molecules as potent aldose reductase inhibitors, suggesting a possible avenue for the treatment of diabetic complications (Ali et al., 2012).
3. Material Science and Nonlinear Optics
The structural motifs found in the compound are also present in materials science research, particularly in the development of nonlinear optical materials. For instance, the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics has been reported, where the presence of sulfonyl groups contributes to the desired optical properties (Chou et al., 1996).
4. Catalysis and Chemical Transformations
Research into catalytic systems often involves compounds with benzothiazole and sulfonyl groups. For example, sulfonic acid-functionalized imidazolium salts in conjunction with FeCl3 have been used as novel and highly efficient catalytic systems for the synthesis of benzimidazoles, demonstrating the utility of such functional groups in facilitating chemical transformations (Khazaei et al., 2011).
Properties
IUPAC Name |
methyl 2-[6-methylsulfonyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S3/c1-25-17(22)11-20-14-7-6-13(28(2,23)24)10-15(14)27-18(20)19-16(21)8-5-12-4-3-9-26-12/h3-10H,11H2,1-2H3/b8-5+,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQUFITSWUZDO-MOCLJKNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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